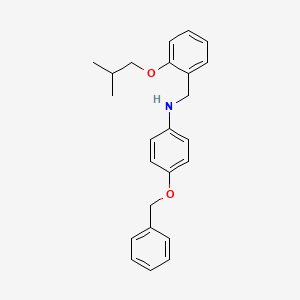
N-(4-Methoxyphenethyl)-4-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenethyl)-4-propoxyaniline (MPPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MPPA is a monoamine oxidase inhibitor (MAOI) that has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body. MPPA has been studied in both in vitro and in vivo studies, with promising results.
Applications De Recherche Scientifique
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body, which can be beneficial for the treatment of depression and other mental health conditions. Additionally, this compound has been studied for its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-Methoxyphenethyl)-4-propoxyaniline is not fully understood. However, it is believed to act as a reversible monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of monoamine oxidase enzymes in the body, which can lead to increased levels of monoamines such as serotonin and norepinephrine. This can have beneficial effects on mood and other mental health conditions.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes in the body. It has been found to modulate the activity of monoamine oxidase enzymes, which can lead to increased levels of monoamines such as serotonin and norepinephrine. Additionally, this compound has been found to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which can have beneficial effects on neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Methoxyphenethyl)-4-propoxyaniline has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound is a reversible MAOI and therefore may not be suitable for long-term experiments.
Orientations Futures
There are a variety of potential future directions for research involving N-(4-Methoxyphenethyl)-4-propoxyaniline. One potential direction is to further explore its potential as a therapeutic agent for depression and other mental health conditions. Additionally, further research could be conducted on its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of other enzymes, such as choline acetyltransferase and dopamine β-hydroxylase. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to modulate the activity of other enzymes, such as monoamine oxidase A and B.
Méthodes De Synthèse
N-(4-Methoxyphenethyl)-4-propoxyaniline can be synthesized through several different methods. The most commonly used method is the reaction of 4-methoxybenzaldehyde and 4-methoxybenzene-1-sulfonyl chloride in the presence of pyridine. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
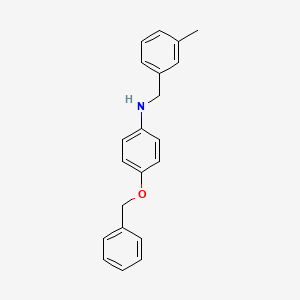
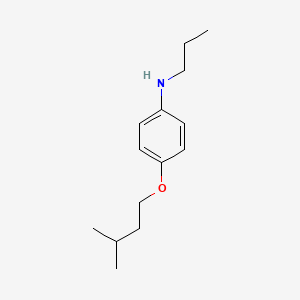
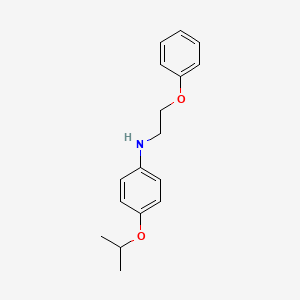
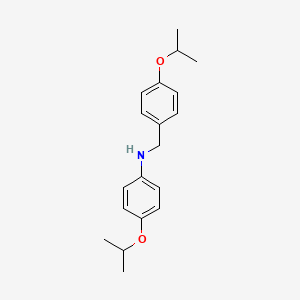
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)
